

# The Dimroth Rearrangement: A Powerful Tool for the Synthesis of Substituted Thienopyrimidines

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## Compound of Interest

Compound Name: 6-Bromothieno[2,3-d]pyrimidine

Cat. No.: B1279958

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Dimroth rearrangement is a versatile and powerful reaction in heterocyclic chemistry, enabling the isomerization of various nitrogen-containing heterocycles. This rearrangement involves the opening and subsequent re-closure of the heterocyclic ring, resulting in the transposition of endocyclic and exocyclic heteroatoms.<sup>[1][2]</sup> This application note focuses on the utility of the Dimroth rearrangement in the synthesis of substituted thienopyrimidines, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and anti-infective properties. The thienopyrimidine scaffold is a key structural component in a number of compounds with demonstrated therapeutic potential.

## Mechanism of the Dimroth Rearrangement

The Dimroth rearrangement can be catalyzed by acid, base, or heat.<sup>[1]</sup> The generally accepted mechanism proceeds through a series of steps involving ring opening, rotation, and ring closure. In the context of thienopyrimidine synthesis, a common pathway involves the rearrangement of an N-substituted iminothienopyrimidine or a related fused triazolothienopyrimidine.

Under basic conditions, the rearrangement is initiated by the attack of a hydroxide ion or other base on the pyrimidine ring, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of a carbon-nitrogen bond, opening the pyrimidine ring. Subsequent rotation around a carbon-carbon single bond allows for the repositioning of the substituent, followed by intramolecular cyclization to form the more thermodynamically stable aminothienopyrimidine.

Under acidic conditions, the rearrangement is initiated by protonation of a nitrogen atom in the pyrimidine ring.<sup>[1]</sup> This facilitates ring opening, followed by tautomerization and subsequent ring closure to yield the rearranged product.<sup>[1]</sup>

## Applications in Thienopyrimidine Synthesis

The Dimroth rearrangement provides an elegant and efficient method for the synthesis of substituted thienopyrimidines that may be difficult to access through other synthetic routes. Two key examples are highlighted below:

- Base-Catalyzed Rearrangement of Thienotriazolopyrimidines: 3-Arylthieno[3,2-e]<sup>[1][2]</sup>  
[3]triazolo[4,3-c]pyrimidines can be smoothly converted to their more thermodynamically stable 2-arylthieno[3,2-e]<sup>[1][2]</sup>  
[3]triazolo[1,5-c]pyrimidine isomers via a Dimroth rearrangement.<sup>[1][4]</sup> This reaction is typically carried out in refluxing ethanol with sodium acetate as the base.<sup>[1][4]</sup>
- Microwave-Assisted Synthesis of N-Arylthieno[3,2-d]pyrimidin-4-amines: The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines can be achieved through a microwave-accelerated condensation and Dimroth rearrangement. This approach offers the advantages of shorter reaction times and often improved yields compared to conventional heating methods.

## Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of substituted thienopyrimidines via the Dimroth rearrangement, providing a comparison of different substrates and reaction conditions.

Table 1: Base-Catalyzed Dimroth Rearrangement of 3-Arylthieno[3,2-e]<sup>[1][2]</sup>  
[3]triazolo[4,3-c]pyrimidines

Starting Material (Substituent R)	Product	Reaction Time (h)	Yield (%)
Phenyl	2-Phenylthieno[3,2-e] [1][2][3]triazolo[1,5-c]pyrimidine	5	76
4-Chlorophenyl	2-(4-Chlorophenyl)thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine	5	72
4-Methylphenyl	2-(4-Methylphenyl)thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine	5	78
4-Methoxyphenyl	2-(4-Methoxyphenyl)thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine	5	75

Table 2: Microwave-Assisted Dimroth Rearrangement for the Synthesis of N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines

Starting Aniline	Product	Reaction Time (min)	Yield (%)
Aniline	N-Phenylbenzo[b]thieno[3,2-d]pyrimidin-4-amine	15	85
4-Chloroaniline	N-(4-Chlorophenyl)benzo[b]thieno[3,2-d]pyrimidin-4-amine	15	82
4-Methoxyaniline	N-(4-Methoxyphenyl)benzo[b]thieno[3,2-d]pyrimidin-4-amine	15	88
4-Methylaniline	N-(4-Methylphenyl)benzo[b]thieno[3,2-d]pyrimidin-4-amine	15	86

## Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Dimroth Rearrangement of 3-Arylthieno[3,2-e][1][2][3]triazolo[4,3-c]pyrimidines

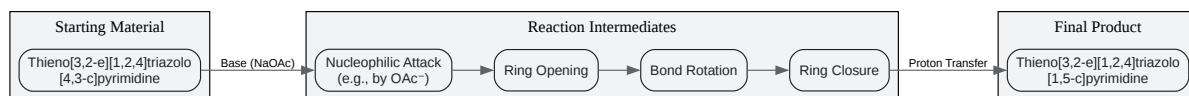
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-arylthieno[3,2-e][1][2][3]triazolo[4,3-c]pyrimidine (1.0 mmol) in absolute ethanol (20 mL).
- Addition of Base: To the stirred solution, add anhydrous sodium acetate (2.0 mmol).
- Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

- Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL). Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.

#### Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines

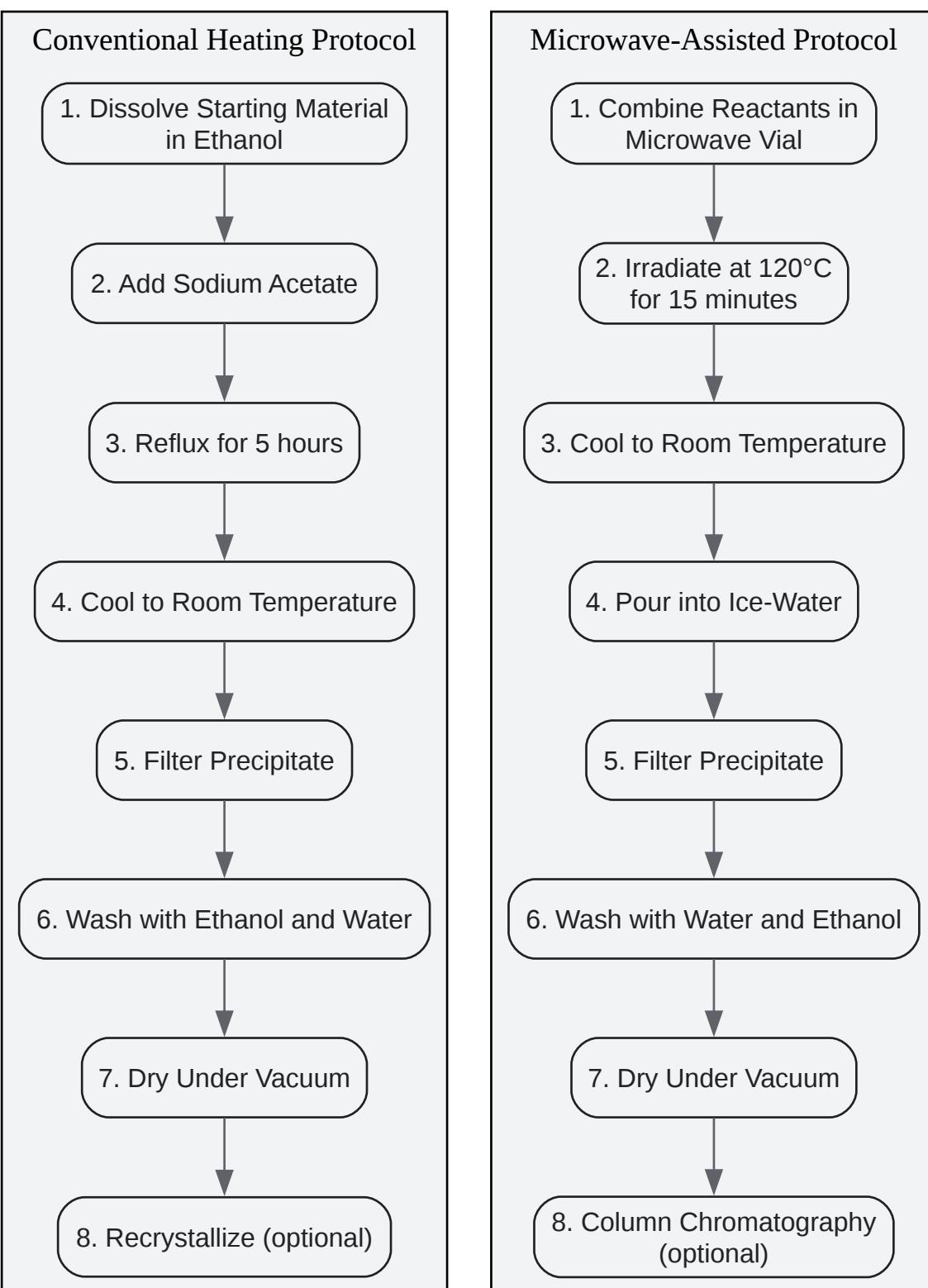
- Reaction Setup: In a 10 mL microwave reaction vial, combine the N'-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylformamidine (1.0 mmol), the appropriate aniline (1.2 mmol), and glacial acetic acid (5 mL).
- Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes.
- Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (50 mL).
- Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

## Visualizations



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Caption: Base-catalyzed Dimroth rearrangement mechanism.

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Caption: Experimental workflows for thienopyrimidine synthesis.

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